A Technical Guide to the Chemical Properties and Applications of tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate
A Technical Guide to the Chemical Properties and Applications of tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate
Section 1: Introduction and Overview
tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate (CAS No. 197229-63-3) is a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure uniquely combines a 2-pyridone core, a privileged motif in numerous pharmacologically active compounds, with a tert-butyloxycarbonyl (Boc)-protected amine at the 3-position.[1] This configuration renders the molecule an exceptionally stable and versatile intermediate for introducing the 3-amino-2-pyridone scaffold into more complex molecular architectures.
The primary utility of this compound lies in its role as a protected precursor. The Boc group provides robust protection for the amine functionality under a wide range of reaction conditions, particularly those involving bases and nucleophiles, allowing for selective modification at other positions of the molecule.[2] Subsequent, facile removal of the Boc group under acidic conditions unmasks the primary amine, which can then serve as a key nucleophilic handle for diversification through amide bond formation, alkylations, or other amine-centric chemistries. This guide provides an in-depth analysis of its chemical properties, a logical synthetic pathway, spectroscopic profile, and core reactivity, offering practical insights for its application in synthetic research.
Caption: Chemical structure of tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate.
Section 2: Physicochemical Properties
The compound is typically supplied as an off-white to white solid or crystalline solid and should be stored in a dry, sealed environment at room temperature to ensure its long-term stability. Key physical and chemical identifiers are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 197229-63-3 | |
| Molecular Formula | C₁₀H₁₄N₂O₃ | |
| Molecular Weight | 210.23 g/mol | |
| IUPAC Name | tert-butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate | |
| Appearance | Off-white to white solid | |
| Purity | ≥97% | |
| Storage | Sealed in dry, room temperature | |
| Solubility | Based on its structure, it is expected to be soluble in polar organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), methanol, and dimethyl sulfoxide (DMSO). Its solubility in nonpolar solvents like hexanes is likely low. | N/A |
Section 3: Synthesis and Purification
The most direct and logical synthesis of the title compound involves the N-protection of its corresponding primary amine, 3-amino-2-pyridone (CAS 33630-99-8), which is commercially available. The reaction of choice is the well-established tert-butoxycarbonylation using di-tert-butyl dicarbonate ((Boc)₂O).[2] This reaction proceeds cleanly and is highly chemoselective for the amino group.
The causality behind this choice is rooted in the high reliability and efficiency of (Boc)₂O as a protecting agent for amines. The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), which serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts generated during the reaction.[3]
Caption: Workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis
-
Objective: To synthesize tert-butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate from 3-amino-2-pyridone.
-
Materials:
-
3-Amino-2-pyridone (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.2 eq)
-
Triethylamine (TEA) (1.5 eq) or DMAP (catalytic, ~0.1 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-amino-2-pyridone (1.0 eq).
-
Dissolve or suspend the starting material in anhydrous THF (or DCM) to a concentration of approximately 0.1-0.2 M.
-
Add the base, triethylamine (1.5 eq). If using DMAP, it can be added now.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise or as a solution in the reaction solvent. An exotherm may be observed. The reaction is typically stirred at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
-
Workup: Upon completion, concentrate the reaction mixture in vacuo.
-
Redissolve the residue in ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine. The aqueous washes remove excess base and water-soluble byproducts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: The crude material is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure title compound.
-
Section 4: Spectroscopic Characterization
Structural verification is paramount. While experimental spectra are not publicly cataloged, the expected spectroscopic data can be reliably predicted based on the known chemical shifts of the constituent fragments and general principles of spectroscopy.
| Spectroscopic Data (Predicted) | |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.0-8.5 (br s, 1H, NH -Boc), ~7.2-7.4 (m, 1H, Pyridone-H), ~7.0-7.2 (m, 1H, Pyridone-H), ~6.1-6.3 (m, 1H, Pyridone-H), ~1.50 (s, 9H, -C(CH ₃)₃). The pyridone NH proton is often very broad and may exchange. |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~165 (Pyridone C =O), ~153 (Carbamate C =O), ~140-145 (Pyridone quat. C), ~130-135 (Pyridone CH), ~120-125 (Pyridone quat. C), ~105-110 (Pyridone CH), ~81 (C (CH₃)₃), ~28.3 (C(C H₃)₃). |
| FT-IR (ATR) | ν (cm⁻¹): ~3300 (N-H stretch, carbamate), ~3100 (N-H stretch, pyridone), ~2980 (C-H stretch, alkyl), ~1700 (C=O stretch, carbamate), ~1650 (C=O stretch, pyridone amide). |
Justification: The predicted ¹H NMR singlet at ~1.50 ppm for 9 protons is highly characteristic of the tert-butyl group in a Boc-carbamate.[4][5] The chemical shifts for the pyridone ring protons are estimated based on their electronic environment, with protons adjacent to the carbonyl and nitrogen atoms appearing at distinct positions. The IR stretches correspond to standard frequencies for N-H bonds and the two distinct carbonyl groups present in the molecule.
Section 5: Chemical Reactivity and Synthetic Utility
The synthetic value of tert-butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate is defined by the reactivity of its Boc-protecting group.
Boc Group Deprotection
The Boc group is the cornerstone of this reagent's utility, providing a robust shield for the amine that is easily removed under specific conditions. It is stable to basic, nucleophilic, and reductive conditions but is readily cleaved by strong acids.[3]
The mechanism of deprotection involves protonation of the carbamate carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl). This is followed by the loss of the stable tert-butyl cation, which typically forms isobutylene. The resulting unstable carbamic acid intermediate spontaneously decarboxylates (loses CO₂) to yield the protonated primary amine.[3]
Caption: Reaction scheme for the acid-mediated deprotection of the Boc group.
Experimental Protocol: Boc Deprotection
-
Objective: To deprotect the amine of tert-butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate.
-
Materials:
-
tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve the Boc-protected compound in DCM (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC for the disappearance of the starting material.
-
Workup: Upon completion, carefully concentrate the mixture in vacuo to remove excess TFA and DCM.
-
The resulting residue, the TFA salt of the amine, can be used directly or neutralized. To obtain the free amine, dissolve the residue in DCM and carefully add saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield 3-amino-2-pyridone.
-
The resulting 3-amino-2-pyridone is a potent nucleophile, ready for use in subsequent synthetic transformations, making the title compound a critical gateway to libraries of novel 3-substituted 2-pyridones for screening in drug discovery programs.[6]
Section 6: Safety and Handling
As a research chemical, tert-butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate should be handled with appropriate care in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required.
The direct precursor, 3-amino-2-pyridone, is known to cause skin and serious eye irritation (GHS Hazard Statements H315, H319). It is prudent to assume the title compound carries similar risks. Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse affected areas thoroughly with water.
Section 7: Conclusion
tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate is a high-value synthetic intermediate designed for stability, reliability, and versatility. Its primary function as a Boc-protected amine on a pharmacologically relevant 2-pyridone scaffold allows for controlled and sequential synthetic manipulations. The straightforward and high-yielding protocols for both its synthesis and subsequent deprotection make it an indispensable tool for researchers and scientists in the field of organic synthesis and pharmaceutical development. Understanding its core chemical properties and reactivity is key to leveraging its full potential in the creation of novel chemical entities.
Section 8: References
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available at: [Link]
-
Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Available at:
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
Supporting Information. Characterization Data of the Products. Available at: [Link]
-
PubMed Central (PMC). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Available at: [Link]
-
Journal of the Chemical Society, Dalton Transactions. The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. Available at: [Link]
-
PubMed. Synthesis of N-Substituted 3-Amino-2-pyridones. Available at: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]
-
The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]
-
Google Patents. WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate. Available at:
-
ResearchGate. Proposed reaction pathway for the synthesis of N-amino-2-pyridones. Available at: [Link]
-
RSC Publishing. Dual protection of amino functions involving Boc. Available at: [Link]
-
ResearchGate. 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Available at: [Link]
-
MDPI. Synthesis and Reactions of Substituted 3-amino-2-furyl(aryl)-thieno[2,3-b]pyridines. Available at: [Link]
-
PubChem. Di-tert-butyl (2-oxopropane-1,3-diyl)dicarbamate. Available at: [Link]
-
PubChem. (S)-tert-butyl (2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate. Available at: [Link]
Sources
- 1. Synthesis of N-Substituted 3-Amino-2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. rsc.org [rsc.org]
- 5. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
